Bienvenue dans la boutique en ligne BenchChem!

6-chloro-2-methyl-5-nitro-1H-benzimidazole

Lipophilicity Physicochemical Profiling Drug Design

6-Chloro-2-methyl-5-nitro-1H-benzimidazole (IUPAC: 5-chloro-2-methyl-6-nitro-1H-benzimidazole) is a synthetic heterocyclic small molecule belonging to the benzimidazole class, bearing three key substituents: a methyl group at position 2, a nitro group at position 5(6), and a chloro group at position 6(5). With a molecular weight of 211.60 g·mol⁻¹, molecular formula C₈H₆ClN₃O₂, and a computed XLogP3 of 2.7, it occupies a distinct physicochemical space at the intersection of the 5-nitrobenzimidazole and 5(6)-chlorobenzimidazole series.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.60 g/mol
CAS No. 88846-94-0
Cat. No. B3360355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2-methyl-5-nitro-1H-benzimidazole
CAS88846-94-0
Molecular FormulaC8H6ClN3O2
Molecular Weight211.60 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2N1)[N+](=O)[O-])Cl
InChIInChI=1S/C8H6ClN3O2/c1-4-10-6-2-5(9)8(12(13)14)3-7(6)11-4/h2-3H,1H3,(H,10,11)
InChIKeyPVDULBTYINRCFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-methyl-5-nitro-1H-benzimidazole (CAS 88846-94-0): Compound Identity and Core Properties for Research Procurement


6-Chloro-2-methyl-5-nitro-1H-benzimidazole (IUPAC: 5-chloro-2-methyl-6-nitro-1H-benzimidazole) is a synthetic heterocyclic small molecule belonging to the benzimidazole class, bearing three key substituents: a methyl group at position 2, a nitro group at position 5(6), and a chloro group at position 6(5) [1]. With a molecular weight of 211.60 g·mol⁻¹, molecular formula C₈H₆ClN₃O₂, and a computed XLogP3 of 2.7, it occupies a distinct physicochemical space at the intersection of the 5-nitrobenzimidazole and 5(6)-chlorobenzimidazole series [1]. It is described as a versatile small-molecule scaffold for medicinal chemistry and is available from multiple research chemical suppliers at purities typically ≥97% .

Why 6-Chloro-2-methyl-5-nitro-1H-benzimidazole Cannot Be Simply Replaced by In-Class Analogs


Benzimidazole derivatives with single-substituent variations—such as 2-methyl-5-nitrobenzimidazole (no chloro) or 5-chloro-2-methylbenzimidazole (no nitro)—exhibit markedly different lipophilicity, electronic profiles, and synthetic reactivity, which directly affect their suitability as building blocks, reference standards, or biological probes [1][2]. The simultaneous presence of an electron-withdrawing nitro group and a chloro leaving group on the same scaffold creates a dual-reactivity handle not present in either singly-substituted analog; the nitro group can be reduced to a primary amine for downstream derivatization, while the aryl chloride enables palladium-catalyzed cross-coupling chemistries [3]. The measured XLogP3 difference of approximately 0.76 log units versus the non-chlorinated analog translates to a roughly 5.8-fold increase in octanol-water partition coefficient, altering membrane permeability and pharmacokinetic behavior in cell-based assays. These quantitative differences preclude simple substitution without re-optimization of synthetic routes or biological activity.

Quantitative Differentiation Evidence for 6-Chloro-2-methyl-5-nitro-1H-benzimidazole vs. Closest Analogs


Lipophilicity Advantage: XLogP3 2.7 vs. 1.94 for 2-Methyl-5-nitrobenzimidazole (Non-Chlorinated Analog)

The target compound exhibits an XLogP3 of 2.7, compared to 1.94 for 2-methyl-5-nitrobenzimidazole (CAS 1792-40-1), the closest non-chlorinated analog [1][2]. This difference of 0.76 log units represents an approximately 5.8-fold higher octanol-water partition coefficient for the chlorinated compound. Among benzimidazole scaffolds, this logP shift moves the target compound into a lipophilicity range more favorable for passive membrane diffusion while retaining the hydrogen-bonding capacity of the nitro group.

Lipophilicity Physicochemical Profiling Drug Design

Dual Reactivity Handles: Nitro-to-Amine Reduction PLUS Aryl Chloride Cross-Coupling Capability

The 6-chloro-2-methyl-5-nitro-1H-benzimidazole scaffold uniquely combines a nitro group reducible to a primary amine (enabling amide bond formation, diazotization, or urea synthesis) with an aryl chloride suitable for Suzuki, Buchwald-Hartwig, or Ullmann-type cross-coupling reactions [1][2]. In contrast, 2-methyl-5-nitrobenzimidazole lacks the chloro handle, while 5-chloro-2-methylbenzimidazole lacks the reducible nitro group, and 5,6-dichloro-2-methylbenzimidazole offers only halogen-based diversification without the orthogonal amine route.

Synthetic Chemistry Late-Stage Functionalization Medicinal Chemistry

Regiochemical Definition: Structurally Confirmed 5-Cl/6-NO₂ Substitution Pattern from Nitration Chemistry

The mononitration of 2-alkyl-5(6)-chlorobenzimidazoles has been shown to introduce the nitro group exclusively at the 6(5) position, giving the 5-chloro-6-nitro (or 6-chloro-5-nitro) isomer as the major or sole product [1][2]. This regiochemical outcome is distinct from the nitration of 2-alkylbenzimidazoles lacking the chloro substituent, where mixtures of 5- and 6-nitro isomers are commonly obtained due to tautomeric equilibration of the imidazole NH. The unambiguous structural identity of the target compound (confirmed by ¹H/¹³C NMR and mass spectrometry [3]) ensures batch-to-batch consistency critical for reproducible biological screening and synthetic planning.

Regioselectivity Structural Confirmation Nitration Chemistry

Lipophilicity Benchmarking Against 5-Chloro-2-methylbenzimidazole (Non-Nitro Analog): LogP 2.7 vs. ~2.4

When compared to 5-chloro-2-methylbenzimidazole (CAS 2818-69-1), which carries a chloro but no nitro substituent, the target compound presents an XLogP3 of 2.7 versus literature LogP values of 2.26–2.52 for the non-nitro chlorinated analog [1][2]. The nitro group adds polarity (TPSA contribution) while simultaneously increasing logP through its electron-withdrawing effect that reduces hydrogen-bond basicity of the imidazole nitrogen. The net effect is a modest logP increase alongside a substantially larger TPSA (74.5 vs. ~28.7 Ų), shifting the molecule into a different region of oral drug-likeness space.

Physicochemical Comparison LogP Drug-Likeness

Class-Level Biological Context: 5-Nitrobenzimidazoles Exhibit Antitumor Activity; Chloro Substitution Modulates Potency

Within the 5-nitrobenzimidazole class, the parent compound 2-methyl-5-nitrobenzimidazole has demonstrated antitumor activity against MCF-7 breast cancer cells with an IC₅₀ of 4.52 μg [1]. The inclusion of a chloro substituent at position 6(5) is supported by class-level evidence from related 6-chloro/nitro-benzimidazole series, where compounds bearing the mixed chloro-nitro pattern showed potent antibacterial activity (MIC 2–16 μg·mL⁻¹ against S. aureus MSSA and MRSA) and anticancer activity (IC₅₀ 1.84–10.28 μg·mL⁻¹ across five cell lines), comparable to reference drugs ciprofloxacin and paclitaxel [2]. While direct comparative data for the target compound vs. 2-methyl-5-nitrobenzimidazole in the same assay are not available, the class data establish that the chloro-nitro combination produces active compounds.

Anticancer Structure-Activity Relationship Benzimidazole

Optimal Application Scenarios for 6-Chloro-2-methyl-5-nitro-1H-benzimidazole Based on Quantitative Differentiation Evidence


Diversifiable Scaffold for Parallel Library Synthesis Requiring Orthogonal Functionalization

When a medicinal chemistry program requires a benzimidazole core that can be sequentially derivatized at two distinct positions without protecting-group manipulation, 6-chloro-2-methyl-5-nitro-1H-benzimidazole is the preferred scaffold over 2-methyl-5-nitrobenzimidazole or 5-chloro-2-methylbenzimidazole. The nitro group can be reduced to a primary amine (H₂/Pd-C or SnCl₂) for amide, sulfonamide, or urea formation, while the aryl chloride is orthogonal and can independently undergo palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling [1]. This dual reactivity enables two-dimensional library enumeration—amine diversification on one axis, aryl/heteroaryl diversification on the other—from a single starting material [1].

Physicochemical Probe for Membrane Permeability Studies in Benzimidazole SAR Campaigns

With an XLogP3 of 2.7 and TPSA of 74.5 Ų, this compound occupies a distinct region of lipophilicity-polarity space that differentiates it from 2-methyl-5-nitrobenzimidazole (LogP 1.94, same TPSA) and 5-chloro-2-methylbenzimidazole (LogP ~2.4, TPSA 28.7 Ų) [1][2]. This makes it a valuable probe molecule for SAR studies investigating how incremental changes in lipophilicity and polar surface area affect cellular permeability, efflux susceptibility, and subcellular distribution within the benzimidazole chemotype, without altering the core hydrogen-bonding architecture.

Regiochemically Defined Analytical Reference Standard for Nitro-Chloro Benzimidazole Metabolite Identification

Because nitration of 2-alkyl-5(6)-chlorobenzimidazoles proceeds regioselectively to give the 5-chloro-6-nitro isomer as the major product, 6-chloro-2-methyl-5-nitro-1H-benzimidazole serves as an analytically pure reference compound for mass spectrometry and NMR-based identification of nitro-chloro benzimidazole metabolites, degradation products, or synthetic impurities [1][2]. Its unambiguous structural identity, confirmed by GC-MS and NMR, and commercial availability at ≥97% purity, make it suitable for use as a certified reference material in analytical method development and validation [3].

Precursor for 5-Amino-6-chloro-2-methylbenzimidazole in Kinase Inhibitor and Antimicrobial Agent Synthesis

Selective reduction of the nitro group yields 5-amino-6-chloro-2-methylbenzimidazole, a key intermediate for the synthesis of N-substituted benzimidazole derivatives with reported antibacterial activity (MIC 2–16 μg·mL⁻¹ against MSSA and MRSA) and anticancer activity (IC₅₀ 1.84–10.28 μg·mL⁻¹) [1]. The chloro substituent remains intact during nitro reduction under standard conditions (SnCl₂/HCl or catalytic hydrogenation), preserving the second reactive handle for subsequent palladium-mediated coupling steps. This contrasts with 5,6-dichloro-2-methylbenzimidazole, where reduction of a chloro group is a potential side reaction.

Quote Request

Request a Quote for 6-chloro-2-methyl-5-nitro-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.